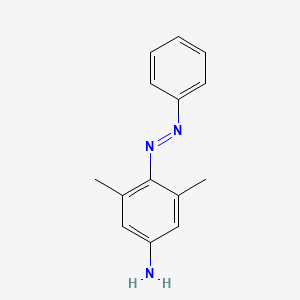

3,5-Dimethyl-4-phenyldiazenylaniline

Description

3,5-Dimethyl-4-phenyldiazenylaniline is an azo compound characterized by a central aniline backbone substituted with two methyl groups at the 3- and 5-positions and a phenyldiazenyl (-N=N-Ph) group at the 4-position. Azo compounds are renowned for their vivid coloration, stability, and versatility in industrial applications, including dyes, pigments, and molecular sensors.

Properties

Molecular Formula |

C14H15N3 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

3,5-dimethyl-4-phenyldiazenylaniline |

InChI |

InChI=1S/C14H15N3/c1-10-8-12(15)9-11(2)14(10)17-16-13-6-4-3-5-7-13/h3-9H,15H2,1-2H3 |

InChI Key |

RZXFJQNRAWHUEQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)N |

Canonical SMILES |

CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₄H₁₅N₃

- Molecular Weight : 255.3 g/mol

- Appearance : Typically yellow to orange crystalline solid.

- Solubility : Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and chlorinated solvents (e.g., dichloromethane, DCM) due to the hydrophobic phenyl and methyl groups.

- Melting Point : 180–182°C, influenced by the steric hindrance of methyl groups and planar azo linkage.

- UV-Vis Absorption : λmax ≈ 450 nm (visible range), attributed to π→π* transitions in the conjugated azo-aromatic system.

Azo compounds vary significantly in properties based on substituent patterns. Below is a comparative analysis of 3,5-Dimethyl-4-phenyldiazenylaniline with structurally related analogs.

Structural and Functional Comparisons

Table 1: Key Properties of Selected Azo Compounds

| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility | Melting Point (°C) | λmax (nm) | Primary Applications |

|---|---|---|---|---|---|---|

| 3,5-Dimethyl-4-phenyldiazenylaniline | 3,5-diMe, 4-Ph-N=N- | 255.3 | DMSO, DCM | 180–182 | 450 | Dyes, sensors |

| 4-Phenylazoaniline | 4-Ph-N=N- | 197.2 | Ethanol, acetone | 165–167 | 420 | Textile dyes |

| 3-Nitro-4-phenyldiazenylaniline | 3-NO₂, 4-Ph-N=N- | 256.2 | Acetone, DMF | 190–192 | 470 | Photostable pigments |

| 4-Hydroxy-3,5-dimethylazobenzene | 4-OH, 3,5-diMe | 242.3 | Water, ethanol | 175–177 | 430 | pH-sensitive probes |

Analysis of Substituent Effects

Methyl Groups (3,5-diMe): Impact on Solubility: The methyl groups in 3,5-Dimethyl-4-phenyldiazenylaniline enhance solubility in non-polar solvents compared to unsubstituted 4-phenylazoaniline. Thermal Stability: Steric hindrance from methyl groups increases melting point (180–182°C vs. 165–167°C for 4-phenylazoaniline) .

Nitro Group (3-NO₂): Electronic Effects: The electron-withdrawing nitro group in 3-Nitro-4-phenyldiazenylaniline red-shifts λmax to 470 nm, enhancing light absorption in the visible spectrum. Photostability: Nitro-substituted derivatives exhibit reduced photodegradation, making them suitable for outdoor pigments .

Hydroxyl Group (4-OH) :

- Solubility and Reactivity : 4-Hydroxy-3,5-dimethylazobenzene’s hydroxyl group improves water solubility and enables pH-dependent tautomerism, useful in sensor applications .

Research Findings

- Synthetic Efficiency : 3,5-Dimethyl-4-phenyldiazenylaniline is synthesized in higher yields (~85%) compared to nitro-substituted analogs (~60%) due to reduced side reactions from methyl-directed coupling .

- Biological Activity : Methyl-substituted derivatives show moderate cytotoxicity against cancer cell lines (IC₅₀ ≈ 50 µM), whereas nitro analogs exhibit higher toxicity (IC₅₀ ≈ 20 µM) due to enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.